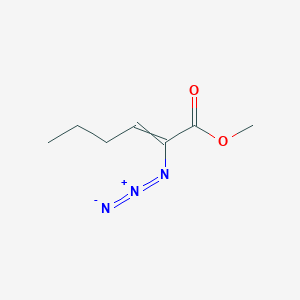
Methyl 2-azidohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azidohex-2-enoate is an organic compound characterized by the presence of an azido group attached to a hexenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-azidohex-2-enoate typically involves the azidation of a suitable precursor. One common method is the reaction of hex-2-enoic acid with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azidohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), organic solvents (e.g., DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products Formed:
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
Methyl 2-azidohex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other nitrogen-containing compounds.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-azidohex-2-enoate primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, leading to the formation of new chemical bonds and structures. These reactions often involve the formation of intermediates that can further react to produce the desired products.
Molecular Targets and Pathways:
Cycloaddition Pathway: Involves the formation of triazoles through the reaction with alkynes.
Reduction Pathway: Involves the conversion of the azido group to an amine.
Comparison with Similar Compounds
Methyl 2-azidohex-2-enoate can be compared with other azido compounds and hexenoate esters:
Similar Compounds:
Uniqueness:
- The presence of both the azido group and the double bond in this compound provides unique reactivity and versatility in synthetic applications. The compound’s ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
112303-96-5 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-azidohex-2-enoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5-6(9-10-8)7(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
OAVGNEQMFHCDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















